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delta - Decalactone - d7

Cat. No.: B1165035
M. Wt: 177.296
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Delta-Lactones within Natural Product Chemistry

Lactones are cyclic esters, formed by the intramolecular esterification of a hydroxycarboxylic acid. Delta-lactones, specifically, are characterized by a six-membered ring, which includes one oxygen atom. These compounds are widespread in nature, contributing to the aroma and flavor of many fruits, dairy products, and other natural materials. wikipedia.orgforeverest.netdemonchyaromatics.com Their biosynthesis in organisms like yeast often involves complex enzymatic pathways. mdpi.com The structural diversity and biological significance of lactones make them a key area of study in natural product chemistry.

Significance of Delta-Decalactone (B1670226) in Biological and Ecological Systems

Delta-decalactone is a naturally occurring lactone found in various fruits like peaches and raspberries, as well as in dairy products. wikipedia.orgforeverest.netjeneilbiotech.com It is recognized for its characteristic creamy, coconut-like, and fruity aroma. demonchyaromatics.comperfumersapprentice.com This compound plays a role in the flavor profile of many foods and is also used as a fragrance ingredient. thegoodscentscompany.com In ecological contexts, certain enantiomers of delta-decalactone can act as signaling molecules. For instance, the (R)-enantiomer is a component of the defensive scent of the North American porcupine. wikipedia.org

Fundamental Principles and Advantages of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org This allows researchers to trace the molecule's path through chemical reactions or biological systems. creative-proteomics.comfiveable.me Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The key advantages of using deuterium labeling include:

Tracing Metabolic Pathways: Labeled compounds can be tracked to elucidate biochemical pathways and metabolic processes. diagnosticsworldnews.comstudysmarter.co.uk

Mechanistic Studies: The kinetic isotope effect, where the C-D bond breaks more slowly than a C-H bond, provides insights into reaction mechanisms. fiveable.me

Enhanced Analytical Detection: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between deuterated and non-deuterated compounds. wikipedia.orgsynmr.in

Improved Pharmacokinetic Properties: In drug discovery, deuteration can sometimes lead to improved metabolic stability and a longer half-life of a drug. researchgate.netacs.org

Research Rationale and Scope for Delta-Decalactone-d7

The synthesis and study of delta-decalactone-d7 are driven by the need for a stable, isotopically labeled internal standard for quantitative analysis in various research applications. Its use allows for precise measurement of delta-decalactone in complex matrices. This article will focus exclusively on the chemical properties and research utility of delta-decalactone-d7, without delving into dosage or safety information.

Properties

Molecular Formula

C10H11D7O2

Molecular Weight

177.296

Purity

95% min.

Synonyms

delta - Decalactone - d7

Origin of Product

United States

Advanced Synthetic Strategies and Deuterium Incorporation

Chemoenzymatic and Stereoselective Synthesis of Delta-Decalactone (B1670226)

The production of enantiomerically pure δ-decalactone is of significant interest, and chemoenzymatic methods have emerged as powerful tools for achieving high stereoselectivity. These strategies often employ enzymes to catalyze key steps, providing access to specific enantiomers ((R)- or (S)-δ-decalactone) that can be challenging to obtain through traditional chemical synthesis.

One prominent approach involves the asymmetric reduction of δ-keto acids or their esters. Engineered carbonyl reductases (KREDs) have demonstrated remarkable efficiency and stereoselectivity. For instance, a carbonyl reductase variant, SmCRM5, derived from Serratia marcescens through structure-guided directed evolution, has been used for the asymmetric synthesis of various δ-lactones. rsc.orgresearchgate.net This enzyme variant showed a 13.8-fold higher specific activity toward 5-oxodecanoic acid, yielding (R)-δ-decalactone with an exceptional 99% enantiomeric excess (ee) and a high space-time yield of 301 g L⁻¹ d⁻¹. rsc.orgresearchgate.net Similarly, a novel carbonyl reductase from Saccharomyces cerevisiae, designated OdCR2, was employed in a one-pot chemoenzymatic process to produce (R)-δ-decalactone from 5-oxodecanoic acid with 98% ee and a 92% yield. researchgate.netresearchgate.net

Another effective biocatalytic strategy is the regio- and enantioselective hydroxylation of fatty acids. The cytochrome P450 monooxygenase CYP116B46 from Tepidiphilus thermophilus can hydroxylate decanoic acid at the C5 position with high selectivity. nih.govresearchgate.net The resulting (S)-5-hydroxydecanoic acid undergoes subsequent acid-catalyzed lactonization to yield (S)-δ-decalactone with greater than 90% ee. nih.govresearchgate.net This method highlights the enzyme's ability to activate a specific C-H bond in a fatty acid chain, providing a direct route to the chiral hydroxy acid precursor. nih.gov

The table below summarizes the research findings for the chemoenzymatic synthesis of δ-decalactone.

Table 1: Chemoenzymatic Synthesis of δ-Decalactone
Enzyme (Source)SubstrateProductEnantiomeric Excess (ee)YieldReference
Carbonyl Reductase (SmCRM5 from Serratia marcescens)5-Oxodecanoic Acid(R)-δ-Decalactone99%Not specified, STYa = 301 g L⁻¹ d⁻¹ rsc.orgresearchgate.net
Carbonyl Reductase (OdCR2 from Saccharomyces cerevisiae)5-Oxodecanoic Acid(R)-δ-Decalactone98%92% researchgate.netresearchgate.net
Cytochrome P450 (CYP116B46 from Tepidiphilus thermophilus)Decanoic Acid(S)-δ-Decalactone>90%68% conversionb nih.govresearchgate.net

a Space-Time Yield b Conversion of decanoic acid to 5-hydroxydecanoic acid, which is then lactonized.

Methodologies for Targeted Deuterium (B1214612) Labeling of Delta-Decalactone-d7

The synthesis of deuterated analogues like δ-decalactone-d7 is crucial for their use as internal standards in quantitative mass spectrometry-based assays, such as stable isotope dilution analysis (SIDA). acs.orgresearchgate.netnih.govnih.gov While specific literature detailing the synthesis of an isotopologue with exactly seven deuterium atoms (d7) is not prevalent, methods for producing multiply-deuterated δ-decalactone have been established.

A published synthetic route for deuterium-labeled δ-decalactone results in a mixture of [²H₃]- and [²H₄]-isotopologues. nih.gov This three-step synthesis begins with [²H₄]-ethyl 3-bromopropionic acid. nih.gov This starting material sets the stage for the regioselective placement of the deuterium atoms within the final lactone ring. Although this specific synthesis leads to a racemic product, it provides a clear framework for targeted deuterium incorporation. nih.gov The general principle involves constructing the carbon skeleton with a deuterated building block, followed by chain extension and final cyclization to form the lactone ring.

Achieving high deuterium incorporation is essential for the utility of the labeled compound. The efficiency of deuterium labeling depends heavily on the chosen synthetic method, the deuterium source, the catalyst, and the reaction conditions. acs.org

In methods involving hydrogen-deuterium exchange (H/D exchange), the choice of catalyst is critical. snnu.edu.cn For example, metal catalysts like iridium, palladium, or ruthenium can facilitate the direct exchange of C-H bonds with deuterium from sources like D₂O gas or deuterated solvents. snnu.edu.cnresearchgate.net Optimizing conditions such as temperature, reaction time, and catalyst loading can significantly enhance the deuterium incorporation efficiency. rsc.org For syntheses that build the molecule from a deuterated precursor, the isotopic purity of the starting material is paramount. acs.orgnih.gov The efficiency of incorporation in these cases is primarily determined by the chemical yields of the subsequent reaction steps and ensuring that no H/D back-exchange occurs under the reaction conditions.

Controlling the stereochemistry in the synthesis of a deuterated compound can be approached in several ways. One strategy is to perform a stereoselective synthesis of a precursor and then introduce deuterium in a subsequent step that does not affect the chiral center.

Alternatively, and more elegantly, stereochemical control can be exerted during the reaction that also introduces the isotopic label or acts upon a deuterated substrate. By combining the principles of chemoenzymatic synthesis with deuterated precursors, one could achieve a stereocontrolled synthesis of labeled δ-decalactone. For example, the asymmetric enzymatic reduction of a deuterated δ-keto acid (e.g., 5-oxo-deuterated-decanoic acid) using an engineered carbonyl reductase could simultaneously establish the chiral center and lead to an enantiomerically enriched, deuterated lactone. rsc.orgresearchgate.net The stereochemical outcome is dictated by the enzyme's substrate specificity and its facial selectivity in delivering a hydride (or deuteride) to the ketone. nih.gov The mechanism of Mitsunobu cyclization, which proceeds with inversion of configuration at the carbon bearing the hydroxyl group, has also been used to control stereochemistry in the formation of other deuterated lactones. cdnsciencepub.com

Assessment of Isotopic Purity and Regioselectivity in Deuterated Analogues

The final assessment of a deuterated compound involves confirming its structural integrity, the degree of isotopic enrichment, and the specific location of the deuterium atoms (regioselectivity). High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this purpose. rsc.orgrsc.org

HR-MS can distinguish between ions of the same nominal mass but different elemental compositions, and it can resolve the isotopic cluster of the labeled compound. nih.gov By analyzing the relative intensities of the ions corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, etc.), and desired labeled (e.g., d₇) species, the isotopic purity can be accurately calculated. rsc.orgrsc.orgnih.gov For the synthesized [²H₃₋₄]-δ-decalactone, key mass spectral fragments observed under electron ionization (EI) included m/z 103 and 102, which are indicative of the labeled lactone structure. nih.gov

NMR spectroscopy, particularly ¹H and ²H NMR, provides definitive information on the regioselectivity of deuteration. rsc.orgnih.gov In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates the replacement of a proton with a deuterium atom. Conversely, ²H NMR shows signals only for the deuterium atoms, confirming their positions in the molecule. nih.gov The regioselectivity of the labeling is fundamentally determined by the synthetic strategy. For instance, in the synthesis starting from [²H₄]-ethyl 3-bromopropionic acid, the deuterium labels are specifically incorporated into the positions dictated by this precursor, ensuring high regioselectivity. nih.gov

The table below summarizes the mass spectrometry data used for the assessment of deuterated δ-decalactone.

Table 2: Mass Spectrometry Data for Assessment of Deuterated δ-Decalactone
Labeled CompoundIonization MethodKey Mass Fragments (m/z)SignificanceReference
[²H₃₋₄]-δ-DecalactoneMS/EI103 (100%), 102 (60%), 75 (59%), 54 (54%)Confirms the presence of the deuterated lactone structure. nih.gov
[²H₃₋₄]-δ-DecalactoneMS/CI175 (100%), 174 (50%), 157 (46%), 156 (30%)Indicates the molecular ion region and confirms isotopic distribution. nih.gov

EI: Electron Ionization, CI: Chemical Ionization. Percentages in parentheses indicate relative intensity.

Sophisticated Analytical Methodologies for Isotopic Tracing and Quantification

Advanced Mass Spectrometric Techniques for Isotopic Tracing of Delta-Decalactone-d7

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone for the analysis of deuterated compounds. Its ability to distinguish molecules based on their mass-to-charge ratio makes it inherently suitable for isotopic studies.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Complex Matrices

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the quantification of trace-level compounds in complex matrices, such as food and biological samples. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For delta-decalactone (B1670226), a common approach involves a stable isotope dilution assay (SIDA), where a known amount of a deuterated analog, such as delta-decalactone-d7, is added as an internal standard. researchgate.netscience.gov This method effectively compensates for matrix effects and variations in sample preparation and instrument response.

While specific MRM transitions for delta-decalactone-d7 are not widely published, they can be inferred from the fragmentation pattern of the unlabeled compound. For instance, a study on the analysis of lactones in wine reported MRM transitions for unlabeled delta-decalactone. mdpi.com Based on this, hypothetical transitions for delta-decalactone-d7 can be proposed, taking into account the mass shift due to the seven deuterium (B1214612) atoms.

Table 1: GC-MS/MS Parameters for delta-Decalactone Analysis. mdpi.com
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
delta-Decalactone99714
delta-Decalactone71436

The selection of appropriate precursor and product ions is critical for the specificity of the assay. The optimization of collision energy for each transition is also essential to maximize signal intensity. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Flux Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites. nih.gov This capability is invaluable in metabolic studies where delta-decalactone-d7 is used as a tracer to follow its biotransformation pathways. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate metabolic routes and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules. It is particularly powerful for determining the specific location of isotopes within a molecule.

Multi-Nuclear (2H, 13C) and 2D NMR Approaches

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with directly attached heteronuclei, such as 13C. wikipedia.org In the context of a deuterated compound, regions of the molecule where protons have been substituted by deuterium will show an absence of cross-peaks in a 1H-13C HSQC spectrum. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over two or three bonds, can further aid in the structural confirmation and the assignment of signals in the vicinity of the deuteration sites. youtube.com By combining information from 1H, 13C, and 2D NMR experiments, a complete map of the deuterium distribution within the delta-decalactone-d7 molecule can be constructed. nih.govscribd.com

Quantitative NMR for Isotopic Enrichment Assessment

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. dokumen.pub This technique can be adapted to assess the isotopic enrichment of delta-decalactone-d7. By carefully selecting non-deuterated and deuterated regions of the molecule, the ratio of their signal integrals in a 1H NMR spectrum can provide a measure of the extent of deuteration at specific sites.

Chromatographic Separations Coupled with Isotope Detection

The coupling of chromatographic techniques with isotope-specific detectors provides a powerful tool for the analysis of isotopically labeled compounds in complex mixtures. Gas chromatography is the most common separation technique for volatile compounds like delta-decalactone.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique that measures the stable isotope ratios of elements (e.g., 13C/12C, 2H/1H) in individual compounds separated by GC. researchgate.net The sample eluting from the GC column is combusted to simple gases (e.g., CO2, H2), which are then introduced into the IRMS. This technique has been used to determine the authenticity of unlabeled delta-decalactone by comparing its isotopic signature to that of natural and synthetic standards. researchgate.net

A related technique, Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS), involves the pyrolysis of the analyte to H2 gas for the determination of the 2H/1H ratio. nih.govnih.gov This method can be applied to delta-decalactone-d7 to provide a highly precise measurement of its deuterium enrichment. The combination of high-resolution chromatographic separation with sensitive and specific isotope detection makes these techniques indispensable for the detailed characterization of delta-decalactone-d7 and its use in isotopic tracing studies. nih.govnih.gov

Chiral Chromatography for Enantiomeric Excess Determination of Deuterated Analogues

Chiral chromatography is an indispensable technique for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. This separation is crucial as enantiomers can exhibit different biological activities and sensory properties. In the context of delta-decalactone-d7, determining the enantiomeric excess (ee) is vital to ensure that the isotopic label has been incorporated into the desired stereoisomer, which is critical for studies where stereospecific interactions are being investigated.

Gas chromatography (GC) with a chiral stationary phase (CSP) is a common and effective method for the enantiomeric separation of volatile compounds like lactones. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the column, leading to different retention times. For δ-lactones, cyclodextrin-based CSPs are frequently employed. lcms.czgcms.cz Derivatized cyclodextrins, such as those with alkyl or acetyl groups, can enhance the enantiomeric resolution for various compound classes. lcms.czmdpi.com

A specific method for determining the enantiomeric excess of delta-decalactone involves the use of a specialized chiral GC column. A patent for producing delta-lactone describes a gas chromatography method to detect the enantiomeric excess of the delta-decalactone product. epo.org The analysis utilized an RT-βDEXcst column (30 m x 0.32 mm I.D., 0.25 µm film thickness). epo.org The conditions for this analysis are detailed in the table below.

Table 1: GC Conditions for Enantiomeric Excess Determination of delta-Decalactone

Parameter Value
Column Type RT-βDEXcst
Dimensions 30 m x 0.32 mm I.D. x 0.25 µm
Inlet Temperature 240 °C
Pressure 20.0 kPa
Column Flow Rate 1.43 mL/min
Linear Velocity 44.0 cm/sec
Split Ratio 100:1
Oven Program 80 °C (5 min), then 5 °C/min to 110 °C (hold 5 min), then 0.5 °C/min to 130 °C (hold 5 min)

Data sourced from a patent describing the production and analysis of delta-lactone. epo.org

This method successfully determined an enantiomeric excess of 100% for the delta-decalactone product. epo.org Similarly, enantioselective GC-MS has been used to quantify the enantiomeric distributions of δ-lactones in products like butter and margarine, where (R)-δ-decalactone was a main component in butter. nih.gov Another study successfully used a CHIRALDEX™ G-TA column for the GC analysis of δ-decalactone enantiomers. sigmaaldrich.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be used for the enantiomeric separation of lactones. A recent study demonstrated the successful separation of δ-decalactone enantiomers using a Chiralpak AY-3R column in a reversed-phase HPLC method, achieving a resolution (Rs) of 1.08. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Profiles

Complex matrices, such as those found in food, beverages, and biological samples, contain a vast number of volatile and semi-volatile compounds. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.com This makes it exceptionally well-suited for the detailed analysis of volatile profiles where a deuterated standard like delta-decalactone-d7 might be used for quantification.

In GCxGC, two columns with different stationary phase selectivities are coupled in series. sepsolve.com The entire sample is subjected to separation on both columns. The effluent from the first, typically longer, column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. sepsolve.com This results in a structured two-dimensional chromatogram, where compounds are separated based on two independent properties, commonly volatility in the first dimension and polarity in the second. sepsolve.com

The use of isotopically labeled internal standards is a cornerstone of accurate quantification in chromatography. Deuterated compounds like delta-decalactone-d7 are ideal for use in stable isotope dilution assays (SIDA) coupled with GCxGC analysis. Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes through the sample preparation and chromatographic separation, effectively compensating for any analyte loss or matrix effects.

A study on the quantification of lactones in dairy cream highlights the power of this approach. Researchers developed new synthetic routes for deuterium-labeled δ-lactones, including a labeled version of δ-decalactone, to be used as internal standards. nih.gov They then used a comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) method for the simultaneous quantification of nine different lactones in cream. nih.gov This combination allowed for reliable quantification even at low concentrations, demonstrating that δ-decalactone was one of the most abundant lactones in both raw and pasteurized cream. nih.gov

Another application involves the analysis of fruit volatiles. GCxGC has been used to create detailed volatile profiles of fruits like apples and pineapples. nih.govresearchgate.net In a study of pineapple aroma compounds, a stable isotope dilution assay using γ-decalactone-d7 as an internal standard was employed with GCxGC-MS to quantify various lactones. researchgate.net While this specific study used the gamma isomer, the principle is directly applicable to the use of delta-decalactone-d7 for the analysis of δ-lactones in similar complex volatile mixtures. The enhanced separation of GCxGC is critical in these applications to resolve the target analytes from hundreds of other co-eluting matrix components, which is often a limitation in traditional GC-MS. unl.edursc.org

Table 2: Research Findings on Lactone Analysis using Advanced Chromatography

Research Focus Analytical Technique Key Finding Reference
Enantiomeric separation of γ(δ)-lactones Reversed-phase HPLC with Chiralpak AY-3R column Successful enantioseparation of δ-decalactone with a resolution (Rs) of 1.08. nih.gov
Enantiomeric distribution of lactones in dairy products Enantioselective GC-MS (R)-δ-decalactone was a major lactone in butter, while margarine contained racemic δ-decalactone. nih.gov
Production of delta-lactone Chiral GC A method using an RT-βDEXcst column determined an enantiomeric excess of 100% for δ-decalactone. epo.org
Quantification of lactones in dairy cream GCxGC-TOF-MS with deuterium-labeled δ-lactone standards δ-Decalactone showed one of the highest concentrations in raw and pasteurized cream. nih.gov
Profiling of pineapple volatiles HS-SPME-GCxGC-MS with γ-decalactone-d7 standard SIDA with a deuterated lactone standard enabled quantification of lactones in a complex fruit matrix. researchgate.net

Biotransformation and Metabolic Pathway Elucidation in Non Human Organisms

Microbial Metabolism of Delta-Decalactone (B1670226) and its Deuterated Analogues

The transformation of fatty acids into valuable lactones by microorganisms is a significant area of biotechnological research. researchgate.net Fungi and bacteria employ distinct metabolic pathways to produce and degrade these compounds, with delta-decalactone being a notable product.

Fungal Biotransformation Pathways and Enzyme Characterization

Fungi, particularly yeasts like Yarrowia lipolytica and species from the genera Candida, Sporobolomyces, and Rhodotorula, are well-known for their ability to produce γ-decalactone from ricinoleic acid. mdpi.comcdnsciencepub.com The primary pathway involves the β-oxidation of hydroxy fatty acids. researchgate.net In a process that has been studied extensively, ricinoleic acid (12-hydroxy-9-octadecenoic acid) is catabolized through several cycles of peroxisomal β-oxidation to yield 4-hydroxydecanoic acid. mdpi.comcdnsciencepub.com This intermediate then undergoes spontaneous intramolecular esterification (lactonization), particularly under acidic conditions, to form γ-decalactone. mdpi.commdpi.com

Fungi such as Aspergillus niger have been shown to biotransform various sesquiterpene lactones, performing reactions like reduction and hydroxylation. nih.govthieme-connect.comresearchgate.net While not directly focused on delta-decalactone, this demonstrates the broad enzymatic capabilities of fungi to modify lactone structures.

Bacterial Degradation Mechanisms and Production Yields

Bacteria also play a role in both the production and degradation of lactones. Genera such as Pseudomonas, Proteus, Bacillus, Cellulomonas, Micrococcus, Xanthomonas, and Acetobacter have been identified for their ability to produce δ-decalactone by reducing massoia lactone. google.comepo.org This bacterial reduction process can be advantageous over yeast-based methods, potentially offering higher substrate concentrations and shorter reaction times. google.com For example, a one-pot reaction using linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus and whole cells of Yarrowia lipolytica successfully produced δ-decalactone from linoleic acid with a molar conversion yield of 31% in under 24 hours. nih.govresearchgate.net

The bacterium Rhodococcus erythropolis is particularly notable for its ability to degrade a wide range of γ-lactones, including N-acyl-homoserine lactones (NAHSLs), which are involved in bacterial quorum sensing. mdpi.comresearchgate.net This degradation is an intracellular process involving enzymes that cleave the lactone ring. mdpi.comresearchgate.net The resulting aliphatic products can then enter the fatty acid metabolism pathway. researchgate.net R. erythropolis possesses multiple enzymes for this purpose, including an oxidoreductase that reduces 3-oxo-N-AHSLs, an amidohydrolase, and a lactonase named QsdA. microbiologyresearch.orgnih.gov QsdA is a large-spectrum quorum-quenching lactonase that can inactivate N-AHSLs with acyl chains of varying lengths (C6 to C14). nih.gov This broad-spectrum activity highlights the versatile catabolic capabilities of bacteria like Rhodococcus towards lactone compounds. mdpi.commicrobiologyresearch.org

The table below summarizes some findings on microbial production of delta-decalactone.

Microorganism/Enzyme SystemSubstrateProductYield/ProductivityReference
Yarrowia lipolytica & Linoleate 13-hydratase (Lactobacillus acidophilus)Linoleic acidδ-Decalactone1.9 g/L (31% molar conversion) nih.gov
Pseudomonas, Bacillus, etc.Massoia lactoneδ-DecalactoneHigh yield, short time google.com
Yarrowia lipolytica13-hydroxy-9(Z)-octadecenoic acidδ-Decalactone1.9 g/L nih.gov

Use of Delta-Decalactone-d7 in Metabolic Flux Studies in Microorganisms

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and quantifying fluxes. The use of deuterated analogues, such as delta-decalactone-d7, allows researchers to follow the fate of the molecule through complex biochemical networks. In the context of microbial metabolism, delta-decalactone-d7 can serve as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of its unlabeled counterpart in fermentation broths or cell extracts. nih.gov

By introducing a known amount of delta-decalactone-d7 into a microbial culture that is producing or degrading delta-decalactone, researchers can use techniques like gas chromatography-mass spectrometry (GC-MS) to accurately measure the concentration of the natural lactone, correcting for losses during sample preparation and analysis. nih.gov This approach is crucial for optimizing production yields in biotechnological processes and for studying the kinetics of lactone degradation. For instance, a similar method using a deuterated standard (²H₇-γ-decalactone) was employed to quantify various lactones, demonstrating the principle's applicability. nih.gov While specific studies detailing the use of delta-decalactone-d7 in microbial metabolic flux analysis are not prevalent in the search results, the methodology is well-established for analogous compounds and is a standard technique in metabolic engineering and systems biology. nih.gov

Plant Biosynthesis of Delta-Decalactone Precursors

Delta-decalactone is a naturally occurring aroma compound found in many fruits, such as peaches and apricots. medchemexpress.comresearchgate.net Its biosynthesis in plants involves the modification and breakdown of fatty acids, a pathway that can be elucidated using isotopic labeling techniques.

Elucidation of Enzymatic Steps in Lactone Formation

The formation of δ-lactones in plants originates from the fatty acid metabolism. The key steps are the hydroxylation of a fatty acid at a specific position, followed by shortening of the carbon chain via the β-oxidation pathway, and finally, cyclization to form the lactone ring. nih.gov

The biosynthesis of δ-decalactone is believed to start from linoleic acid. mdpi.com A series of enzymatic reactions, including those catalyzed by desaturases, lipoxygenases, and hydratases, are involved in creating the necessary hydroxy fatty acid precursor. mdpi.comgoogle.com For instance, a linoleate 13-hydratase can convert linoleic acid into 13-hydroxy-9(Z)-octadecenoic acid. nih.gov This hydroxy fatty acid then enters the β-oxidation pathway. After a specific number of cycles, which shortens the carbon chain by two carbons per cycle, a 5-hydroxydecanoic acid intermediate is formed. This intermediate undergoes spontaneous or enzyme-catalyzed lactonization to yield δ-decalactone. nih.gov

The enzymes involved, such as desaturases (e.g., delta-9 and delta-12 desaturases) and enzymes of the β-oxidation pathway, are critical control points in the biosynthesis. google.com The study of gene expression, for example, of carotenoid cleavage dioxygenases (CCDs) in apricots, has shed light on the formation of other aroma compounds like β-ionone, and similar approaches can be applied to identify the specific genes and enzymes responsible for lactone biosynthesis in plants. researchgate.net

Non-Clinical Animal Metabolic Fate Studies Utilizing Deuterated Tracers

The elucidation of metabolic pathways is a cornerstone of modern pharmacology and toxicology. The use of isotopically labeled compounds, particularly those substituted with deuterium (B1214612) (a stable, heavy isotope of hydrogen), has become an invaluable tool in these investigations. Deuterium-labeled molecules, such as delta-decalactone-d7, serve as powerful tracers in non-clinical animal studies. Their utility stems from the fact that their physicochemical properties are nearly identical to their unlabeled counterparts, allowing them to follow the same metabolic routes. However, their increased mass makes them readily distinguishable by mass spectrometry (MS), enabling precise tracking and quantification of the parent compound and its metabolites in biological matrices. This approach, often part of a stable isotope dilution assay (SIDA), provides high accuracy and sensitivity for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific studies detailing the metabolic fate of delta-decalactone-d7 in non-human organisms are not extensively available in publicly accessible literature, the metabolic pathway of the parent compound, delta-decalactone, has been generally characterized. It is widely understood that in mammals, aliphatic lactones like delta-decalactone are primarily metabolized through hydrolysis of the ester bond, followed by fatty acid oxidation pathways. researchgate.net

The metabolic journey of delta-decalactone is anticipated to commence with the enzymatic opening of the lactone ring, a reaction catalyzed by lactonases present in blood and liver microsomes. This hydrolysis yields the corresponding open-chain hydroxy acid, 5-hydroxydecanoic acid. researchgate.net Following its formation, this hydroxy acid is expected to enter the peroxisomal or mitochondrial β-oxidation pathway. This catabolic process involves the sequential cleavage of two-carbon units from the fatty acid chain in the form of acetyl-CoA. researchgate.nethpa.gov.tw

The use of delta-decalactone-d7 in a non-clinical animal study, for instance in a rat model, would allow researchers to definitively trace this proposed pathway. By administering a known quantity of the deuterated compound, analysts could use techniques like liquid chromatography-mass spectrometry (LC-MS) to search for the mass-shifted parent compound and its predicted metabolites in plasma, urine, and feces over time. The presence of the deuterium label would provide unambiguous confirmation that the detected metabolites originate from the administered delta-decalactone-d7, eliminating confusion with endogenous compounds of similar structure.

Illustrative Research Findings

A hypothetical study might involve the analysis of plasma from rats at various time points following administration of delta-decalactone-d7. The anticipated metabolites, along with the parent compound, would be identified by their specific mass-to-charge ratios (m/z) and retention times. The data generated would allow for the construction of a detailed metabolic map and provide quantitative insights into the rate of formation and elimination of each metabolite.

Below is an interactive data table illustrating the type of findings that could be expected from such a non-clinical investigation.

CompoundPredicted MetaboliteExpected Detection MatrixRole of Deuterated Tracer
delta-Decalactone-d7 Parent CompoundPlasma, Urine, FecesTo track absorption and excretion of the unchanged molecule.
5-hydroxydecanoic acid-d7 Hydrolysis ProductPlasma, UrineTo confirm the initial ring-opening step catalyzed by lactonases.
3-hydroxyoctanoic acid-d5 β-Oxidation IntermediatePlasma, UrineTo provide evidence of the first cycle of β-oxidation.
Octanedioic acid-d5 Dicarboxylic Acid ProductUrineA potential product if omega-oxidation occurs followed by β-oxidation.
Hexanedioic acid-d3 Further β-Oxidation ProductUrineTo demonstrate further breakdown of the carbon chain.

This table is for illustrative purposes only and represents hypothetical data from a potential study. It is designed to show the utility of a deuterated tracer in metabolic fate studies.

Role of Delta-Decalactone in Chemical Ecology (Non-Human Contexts)

Delta-decalactone (δ-decalactone) is a naturally occurring lactone found in various fruits, dairy products, and as a volatile compound emitted by plants and insects. foreverest.nethpa.gov.twwikipedia.orgnih.govmedchemexpress.com Its deuterated form, delta-decalactone-d7, serves as a valuable tool for scientific investigation into its ecological roles.

Delta-decalactone plays a significant role as a semiochemical, a chemical substance that carries a message, in the interactions between insects and plants. researchgate.netnih.gov It can act as an attractant or a deterrent, influencing insect behavior such as feeding and oviposition.

Research has identified delta-decalactone as a potent attractant for the Western Flower Thrips (Frankliniella occidentalis), a major agricultural pest. nih.govmdpi.com A systematic review of semiochemicals attractive to this pest revealed that delta-decalactone exhibited the highest attraction ratio among 41 compounds studied, although it was one of the least evaluated. nih.govmdpi.comdntb.gov.ua This suggests its potential for use in monitoring and mass trapping strategies for integrated pest management. nih.govmdpi.com

In other insect species, the effects of delta-decalactone can be different. For instance, while it is an attractant for the fruit-piercing moth Eudocima phalonia, it has been shown to have a deterrent effect on the peach aphid Myzus persicae. mdpi.com Furthermore, delta-decalactone has been identified as a component of the male sex pheromone in the moth Cosmopterix virescens, where it is sequestered from plants and used in close-range communication with females. ncsu.edu The compound has also been found in the mandibular glands of the ant Neoponera apicalis. hpa.gov.tw The R-enantiomer of delta-decalactone is notably the primary component of the warning odor of the North American porcupine (Erethizon dorsatum). wikipedia.org

Table 1: Semiochemical Effects of Delta-Decalactone on Various Insect Species

Insect SpeciesCommon NameOrderFamilyEffect of Delta-DecalactoneReference(s)
Frankliniella occidentalisWestern Flower ThripsThysanopteraThripidaeAttractant nih.govmdpi.com
Eudocima phaloniaFruit-Piercing MothLepidopteraErebidaeAttractant mdpi.com
Myzus persicaePeach AphidHemipteraAphididaeDeterrent mdpi.com
Cosmopterix virescensMothLepidopteraCosmopterigidaeMale Sex Pheromone Component ncsu.edu
Neoponera apicalisAntHymenopteraFormicidaeMandibular Gland Component hpa.gov.tw

Delta-decalactone is a known volatile organic compound (VOC) emitted by various plants, including orchids like Maxillaria tenuifolia and is a characteristic aroma compound in innovative black tea processing. nih.govmdpi.com While the emission of VOCs is crucial in mediating plant-microbe interactions, specific research detailing the role of delta-decalactone in symbiotic relationships between plants and microbes is limited. It is known that fungi and bacteria can produce and degrade lactones, suggesting a potential role in these interactions. researchgate.netresearchgate.netgoogle.com For example, Lactobacillus plantarum isolated from kimchi produces δ-dodecalactone, a similar lactone with antifungal properties. researchgate.net The production of lactones like γ-decalactone by yeasts such as Yarrowia lipolytica through the β-oxidation of fatty acids is well-documented, and these processes can be influenced by microbial interactions. core.ac.uktandfonline.com However, direct evidence linking delta-decalactone emissions to specific symbiotic outcomes is an area requiring further investigation.

Environmental Fate and Degradation Processes

Understanding the environmental fate of delta-decalactone is crucial for assessing its persistence and impact on ecosystems. The use of isotopically labeled compounds like delta-decalactone-d7 is instrumental in these studies.

The degradation of lactones in the environment can occur through both biotic and abiotic pathways. Biotic degradation is primarily carried out by microorganisms. core.ac.uktandfonline.commdpi.com Yeasts, such as Yarrowia lipolytica, are known to degrade lactones through the β-oxidation pathway. core.ac.uktandfonline.comresearchgate.net This process involves the opening of the lactone ring, followed by the shortening of the carbon chain. tandfonline.com The degradation can be influenced by environmental factors such as oxygen availability and pH. mdpi.comresearchgate.net For instance, low oxygen conditions can inhibit the degradation of γ-decalactone. mdpi.com The initial step in the degradation of γ-decalactone is the hydrolysis of the lactone, and the unlactonised hydroxy acid form appears to be degraded more rapidly. core.ac.uk

Abiotic transformation processes can also contribute to the degradation of delta-decalactone. It is known to be sensitive to light and can be unstable upon exposure to direct sunlight. foreverest.netchemtexusa.com It is also incompatible with strong acids and bases. chemtexusa.com In aquatic environments, hydrolysis of the lactone ring can occur, influenced by the pH of the water.

Table 2: Factors Influencing the Degradation of Decalactones

FactorTypeDescriptionPotential Effect on Delta-DecalactoneReference(s)
MicroorganismsBioticYeasts and bacteria can metabolize lactones.Degradation via β-oxidation pathway. core.ac.uktandfonline.comresearchgate.net
Oxygen AvailabilityAbioticThe presence of oxygen can be crucial for certain microbial degradation pathways.High oxygen may increase degradation rate; low oxygen may inhibit it. mdpi.com
pHAbioticCan influence the rate of hydrolysis of the lactone ring.Acidification can affect the equilibrium between the lactone and its hydroxy acid form. researchgate.net
LightAbioticPhotodegradation can occur upon exposure to sunlight.Unstable on exposure to light, leading to transformation. foreverest.netchemtexusa.com
Strong Acids/BasesAbioticCan catalyze the hydrolysis of the ester bond in the lactone ring.Incompatible, leading to degradation. chemtexusa.com

Isotopically labeled compounds are powerful tools for tracing the environmental fate and degradation of organic molecules. Delta-decalactone-d7, which has deuterium atoms in place of hydrogen atoms, can be used as an internal standard or a tracer in such studies. medchemexpress.com While specific studies employing delta-decalactone-d7 for environmental tracing are not widely published, the methodology is well-established. For example, the related compound d7-γ-decalactone has been used as an internal standard for the quantitative analysis of lactones in fruit. researchgate.netresearchgate.net

By introducing a known amount of delta-decalactone-d7 into a soil or aquatic microcosm, researchers can track its movement, persistence, and transformation over time. The mass difference between the deuterated and non-deuterated forms allows for their distinct detection and quantification using techniques like gas chromatography-mass spectrometry (GC-MS). This enables the precise measurement of the parent compound's disappearance and the appearance of degradation products.

This approach allows for:

Determining degradation rates: By monitoring the concentration of delta-decalactone-d7 over time, its half-life in a specific environmental matrix can be calculated.

Identifying degradation pathways: The detection of novel deuterated compounds in the system can help elucidate the chemical structures of degradation products, providing insights into the transformation processes.

Assessing bioavailability and sorption: The partitioning of delta-decalactone-d7 between water, soil, and sediment phases can be quantified to understand its mobility and bioavailability in the environment.

Although direct research on the environmental tracing of delta-decalactone-d7 is scarce, the principles established with similar labeled compounds underscore its potential as a critical tool for future ecological and environmental research. medchemexpress.comresearchgate.netresearchgate.net

Conclusion

Delta-decalactone-d7, as a deuterated analog of a significant natural product, serves as a powerful tool in chemical and biochemical research. Its primary application as an internal standard enables precise quantification of delta-decalactone (B1670226) in various matrices. Furthermore, its use in metabolic and mechanistic studies provides valuable insights into complex biological and chemical processes. The synthesis and application of such isotopically labeled compounds are essential for advancing our understanding of the chemistry and biology of natural products.

Advanced Research Applications and Methodological Contributions

Delta-Decalactone-d7 as a Stable Isotope Internal Standard in Quantitative Analysis

One of the most critical applications of delta-decalactone-d7 is its use as an internal standard in stable isotope dilution assays (SIDA). This technique is considered the gold standard for accurate quantification, particularly for trace-level analysis in complex sample matrices such as food, beverages, and environmental samples. nih.govnih.gov

In analytical chemistry, detecting and quantifying minute concentrations of specific molecules is a significant challenge. The SIDA method, utilizing delta-decalactone-d7, provides a robust solution for the precise measurement of delta-decalactone (B1670226). The methodology involves adding a known quantity of the deuterated standard (delta-decalactone-d7) to a sample prior to extraction and analysis.

Because delta-decalactone-d7 is chemically almost identical to the endogenous, non-labeled delta-decalactone (the analyte), it experiences the same losses during sample preparation, extraction, and chromatographic separation. nih.gov The analyte and the internal standard are then measured simultaneously, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This ratio remains constant regardless of sample loss, leading to highly reproducible and accurate results. This approach has been successfully applied to quantify various lactones in complex matrices like wine and dairy products. researchgate.net

A major hurdle in quantitative analysis, especially with LC-MS, is the "matrix effect." chromatographyonline.comlabroots.com This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., fats, sugars, or proteins in a food sample) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. chromatographyonline.com This interference can cause significant inaccuracies in quantification.

The use of a stable isotope-labeled internal standard like delta-decalactone-d7 is the most effective strategy to counteract these matrix effects. nih.govresearchgate.net Since the deuterated standard co-elutes with the analyte and has the same physicochemical properties, it is affected by the matrix in the exact same way. nih.govchromatographyonline.com Any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. Consequently, the ratio of their signals remains unaffected, ensuring that the calculated concentration is accurate and independent of the matrix interference. researchgate.net

Table 1: Illustrative Data on Matrix Effect Compensation

The following interactive table demonstrates the effectiveness of using delta-decalactone-d7 as an internal standard to correct for signal suppression in a hypothetical analysis of a food sample.

Sample TypeAnalyte Signal (delta-Decalactone)IS Signal (delta-Decalactone-d7)Signal Ratio (Analyte/IS)Calculated Concentration*
Solvent Standard 100,000102,0000.9810.0 ng/mL (Reference)
Food Matrix A (No IS) 65,000N/AN/A6.5 ng/mL (Inaccurate)
Food Matrix A (With IS) 65,00066,3000.9810.0 ng/mL (Accurate)

*Calculated concentration based on the signal ratio relative to the reference standard. Note how the uncorrected result in "Food Matrix A (No IS)" is significantly underestimated due to a 35% signal suppression, while the SIDA method provides the correct concentration.

Isotopic Tracing for Mechanistic Studies of Biocatalytic Reactions

The replacement of hydrogen with deuterium (B1214612) in delta-decalactone-d7 provides a subtle probe to investigate the mechanisms of enzyme-catalyzed reactions. The increased mass of deuterium can alter the vibrational frequency of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, which can, in turn, affect the rate of reactions where this bond is broken.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgnih.gov It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD.

If a C-H bond is broken or formed in the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will typically slow the reaction down, resulting in a "primary" KIE greater than 1. researchgate.neteinsteinmed.edu The magnitude of the KIE provides valuable information about the transition state of the reaction. For instance, in a hypothetical enzymatic oxidation of delta-decalactone, using delta-decalactone-d7 as the substrate could reveal whether a specific C-H bond cleavage is the slowest step in the catalytic cycle. A significant KIE would support a mechanism involving this specific bond cleavage in the rate-limiting step.

Table 2: Interpretation of Primary Deuterium KIE Values in Enzymatic Reactions

KIE Value (kH/kD)Interpretation
~ 1 C-H bond is not broken in the rate-determining step.
2 - 7 Significant C-H bond breaking occurs in a linear transition state.
> 7 Suggests significant quantum tunneling of the hydrogen atom.
< 1 (Inverse KIE) C-H bond becomes stiffer in the transition state, or a pre-equilibrium step with an inverse isotope effect precedes the rate-limiting step. mdpi.com

KIE studies using delta-decalactone-d7 can be extended to characterize the active sites of enzymes that modify lactones, such as ene-reductases or Baeyer-Villiger monooxygenases (BVMOs). polimi.itwikipedia.org For example, ene-reductases catalyze the reduction of α,β-unsaturated double bonds, a reaction that could be part of the biosynthetic pathway of saturated lactones. nih.gov

By synthesizing a deuterated precursor to delta-decalactone and using it in an enzymatic reaction, researchers can probe the stereochemistry and mechanism of the reduction. nih.gov Observing a KIE at a specific position would indicate that the enzyme's active site interacts directly with that part of the substrate during the catalytic step. This information helps in building a model of how the substrate binds within the active site and which amino acid residues are involved in catalysis, thereby facilitating the rational engineering of these enzymes for industrial applications. researchgate.netresearchgate.net Similarly, studying the Baeyer-Villiger oxidation of a deuterated cyclic ketone precursor could elucidate mechanistic details of BVMOs that produce lactones. acs.orgic.ac.uk

Applications in Advanced Material Science Research (excluding clinical/human aspects)

Beyond its analytical and biochemical uses, delta-decalactone itself is gaining attention as a renewable monomer for polymer synthesis. While delta-decalactone-d7 is not typically used directly in material synthesis due to its cost, the principles and polymers derived from its non-labeled counterpart are an important area of advanced research. The focus is on creating sustainable and biodegradable materials.

Lactones, including delta-decalactone, can undergo ring-opening polymerization (ROP) to form aliphatic polyesters. acs.orgdigitellinc.com These polyesters are of significant interest as environmentally friendly alternatives to conventional petroleum-based plastics. Poly(δ-decalactone) is a soft, amorphous polymer with a very low glass transition temperature (around -51 °C), making it an excellent candidate for creating flexible materials and elastomers. researchgate.netumn.edu

Research in this area focuses on organocatalyzed ROP of delta-decalactone to produce well-defined polymers and block copolymers. acs.orgresearchgate.net For instance, delta-decalactone can be copolymerized with other renewable monomers like L-lactide to create triblock copolymers. umn.edu These materials can function as thermoplastic elastomers, combining the hard, rigid properties of polylactide with the soft, flexible nature of poly(δ-decalactone). rsc.orgresearchgate.net Such materials have potential applications in sustainable packaging, coatings, and adhesives. Furthermore, the synthesis of functional polyesters from lactone-based monomers allows for the creation of smart materials with tailored properties. pharmaexcipients.comacs.org

Future Research Directions and Emerging Methodologies

Integration of Isotopic Tracing with Systems Biology and Multi-Omics Approaches

The use of stable isotope-labeled compounds is fundamental to metabolic research. nih.gov Delta-decalactone-d7, as a deuterated tracer, is poised to become an invaluable tool in the fields of systems biology and multi-omics (genomics, transcriptomics, proteomics, and metabolomics). This integrated approach allows for a holistic understanding of complex biological systems. frontiersin.orgrsc.org

By introducing delta-decalactone-d7 into a biological system, researchers can trace the metabolic fate of the decalactone molecule with high precision using mass spectrometry. nih.gov This technique, known as stable isotope tracing, enables the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.gov When combined with multi-omics data, it becomes possible to connect metabolic changes with alterations in gene expression, protein levels, and other cellular components. nih.govmdpi.com For instance, observing the conversion of delta-decalactone-d7 into downstream metabolites while simultaneously monitoring changes in the transcriptome and proteome can reveal the specific genes and enzymes responsible for its metabolism. nih.gov

This integrated methodology can provide a comprehensive picture of how an organism processes δ-decalactone and how this compound, in turn, influences cellular networks. youtube.com Such studies are crucial for understanding everything from flavor development in fermented foods to the metabolic pathways in microorganisms. nih.gov

Table 1: Application of Multi-Omics in Tracing δ-Decalactone-d7

Omics Field Application with δ-Decalactone-d7 Tracer Potential Insights
Metabolomics Tracks the incorporation of deuterium (B1214612) into downstream metabolites. Elucidation of metabolic pathways and flux rates. nih.gov
Transcriptomics Correlates metabolite profiles with gene expression levels. Identification of genes involved in lactone metabolism and regulation.
Proteomics Links changes in protein abundance with metabolic activity. Pinpointing specific enzymes responsible for biotransformation.
Genomics Identifies genetic variations affecting lactone metabolism. Understanding strain-specific or species-specific metabolic capabilities.

Development of Novel Biosynthetic Routes for Sustainable Lactone Production

The demand for natural flavor and fragrance compounds like δ-decalactone is consistently high. nih.gov Traditional chemical synthesis methods often rely on petroleum-based precursors and harsh reaction conditions. asianpubs.orgresearchgate.netresearchgate.netasianpubs.org Consequently, there is a significant research push towards developing sustainable biosynthetic routes using metabolic engineering and synthetic biology. lbl.govresearchgate.net

Microorganisms such as the yeast Yarrowia lipolytica and various lactic acid bacteria have been identified as producers of lactones. mdpi.comnih.gov These microbes can convert substrates like fatty acids and vegetable oils into valuable lactones through their natural metabolic pathways. mdpi.comnih.gov Metabolic engineering aims to optimize these pathways by:

Overexpressing key enzymes: Increasing the production of enzymes like hydratases that are crucial for lactone formation. nih.gov

Deleting competing pathways: Removing metabolic pathways that divert precursors away from lactone synthesis. researchgate.net

Introducing heterologous genes: Inserting genes from other organisms to create novel production pathways. mdpi.comnih.gov

Future research will focus on engineering robust microbial cell factories capable of producing high titers of δ-decalactone from renewable feedstocks like lignocellulosic biomass. researchgate.net The use of deuterated precursors in these engineered systems could also pave the way for the direct biotechnological production of delta-decalactone-d7, providing a sustainable source of this important tracer molecule.

Table 2: Comparison of δ-Decalactone Production Methods

Production Method Precursors Advantages Challenges
Chemical Synthesis Cyclopentanone, n-valeraldehyde High yield, established process. google.com Relies on non-renewable resources, potential for by-products. asianpubs.org
Microbial Biotransformation Fatty acids (e.g., ricinoleic acid), vegetable oils. mdpi.comresearchgate.net "Natural" label, milder conditions. Substrate cost, potential for low yields.
Engineered Fermentation Renewable feedstocks (e.g., glucose, xylose). mdpi.com Highly sustainable, potential for high-titer production. nih.gov Complex strain development, process optimization required.

Computational Modeling and Simulation of Deuterated Lactone Behavior

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding molecular behavior at an atomic level. mdpi.comnih.gov These techniques can be applied to delta-decalactone-d7 to predict its physical, chemical, and biological properties. By creating in-silico models, researchers can simulate how the deuteration affects the molecule's structure, dynamics, and interactions with other molecules, such as enzymes or transport proteins. nih.govsrce.hr

MD simulations can model the binding of delta-decalactone-d7 to an enzyme's active site, providing insights into the catalytic mechanism and the kinetic isotope effect—the change in reaction rate due to isotopic substitution. nih.gov This information is invaluable for designing more efficient biocatalysts in metabolic engineering. Furthermore, computational approaches can predict how the molecule will interact with cell membranes or how it will be transported within a biological system. nih.gov

These predictive models can significantly accelerate research by guiding experimental design and helping to interpret complex experimental data, ultimately reducing the time and resources needed for laboratory work. nih.gov

Table 3: Computational Approaches for Studying δ-Decalactone-d7

Modeling Technique Focus of Study Predicted Outcomes
Quantum Mechanics (QM) Electronic structure and reaction mechanisms. Reaction energies, transition states, kinetic isotope effects.
Molecular Dynamics (MD) Atomistic movement and intermolecular interactions. mdpi.com Binding affinities, conformational changes, diffusion rates.
Quantitative Structure-Activity Relationship (QSAR) Correlation between chemical structure and biological activity. Prediction of biological effects based on molecular descriptors.

Exploration of Undiscovered Biological and Ecological Roles via Deuterated Analogue Studies

The precise biological and ecological roles of many natural compounds, including δ-decalactone, are not fully understood. Deuterated analogues like delta-decalactone-d7 serve as excellent tracers to investigate these functions without significantly altering the chemical properties of the molecule. nih.govisotope.com

In biological systems, delta-decalactone-d7 can be used to study its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, it could be used in studies to understand its role as a signaling molecule or its potential biotransformation into other bioactive compounds. mdpi.com

In ecology, stable isotope tracers are used to track the flow of nutrients and compounds through food webs and ecosystems. mdpi.comusgs.gov Deuterated water is a common tracer in hydrological studies. isotope.comusgs.gov Similarly, delta-decalactone-d7 could be used to study how lactones are transferred between organisms, their persistence in the environment, and their role in chemical communication (e.g., as pheromones or kairomones). These studies can reveal previously unknown interactions and the ecological importance of this class of compounds.

Q & A

Q. What are the established synthetic routes for delta-Decalactone-d7, and how do they ensure isotopic purity?

Delta-Decalactone-d7 is synthesized via microbial biotransformation of unsaturated lactones using patented technology. A key method involves microbial reduction of δ-decalactone (DDL) and related intermediates under controlled conditions to achieve saturation and deuterium labeling . Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy, where deuterium incorporation is confirmed by the absence of proton signals in specific molecular regions. Gas chromatography-mass spectrometry (GC-MS) further quantifies isotopic enrichment (>98% purity) .

Q. Which analytical techniques are critical for characterizing deuterated delta-Decalactone?

Essential methods include:

  • NMR spectroscopy : Identifies deuterium substitution patterns (e.g., loss of proton splitting in 1^1H-NMR) and structural integrity .
  • GC-MS : Quantifies isotopic distribution and verifies molecular weight shifts due to deuterium labeling .
  • High-performance liquid chromatography (HPLC) : Assesses chemical purity and stability under varying pH/temperature conditions .

Q. What safety protocols are required for handling delta-Decalactone-d7 in laboratory settings?

Due to its classification as a flammable liquid (GHS Category 4), protocols include:

  • Storage in explosion-proof refrigerators away from ignition sources.
  • Use of personal protective equipment (PPE) such as flame-resistant lab coats and chemical goggles.
  • Emergency measures for spills (e.g., inert absorbents) and fire suppression (alcohol-resistant foam) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of delta-Decalactone-d7 in flavor-release studies?

Deuterium labeling alters bond dissociation energies, potentially slowing enzymatic degradation in metabolic pathways. To assess this, researchers design in vitro assays comparing non-deuterated and deuterated analogs using:

  • LC-MS/MS : Tracks metabolite formation rates in simulated gastric fluid.
  • Isotope ratio monitoring : Quantifies 2^{2}H retention over time. Discrepancies in kinetic data require rigorous statistical validation (e.g., ANOVA with post-hoc tests) to distinguish isotopic effects from experimental noise .

Q. What experimental designs resolve contradictions in stability data for deuterated lactones under varying storage conditions?

Accelerated stability studies (e.g., ICH Q1A guidelines) are employed:

  • Forced degradation : Expose samples to extreme temperatures (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • Multivariate analysis : Use principal component analysis (PCA) to isolate factors (e.g., pH, oxygen exposure) causing variability.
  • Long-term real-time studies : Validate predictive models against ambient storage data .

Q. How can researchers ensure isotopic fidelity in deuterated delta-Decalactone during large-scale synthesis?

Methodological safeguards include:

  • Process analytical technology (PAT) : Real-time monitoring of deuterium incorporation via inline FTIR spectroscopy.
  • Purification via preparative chromatography : Removes non-deuterated byproducts using reverse-phase columns.
  • Batch-to-batch validation : Cross-correlate NMR, GC-MS, and elemental analysis data to confirm ≥99% isotopic purity .

Q. What strategies optimize the flavor-release profile of delta-Decalactone-d7 in controlled delivery systems?

Advanced approaches involve:

  • Microencapsulation : Use spray-drying or coacervation to stabilize deuterated lactones in lipid-based carriers.
  • In vitro release assays : Simulate oral conditions (e.g., saliva pH, mastication forces) to measure temporal flavor release via headspace GC.
  • Sensory panels : Train panelists to detect threshold differences between deuterated and non-deuterated compounds .

Methodological Considerations

  • Data Interpretation : Address isotopic interference in analytical results (e.g., deuterium-induced shifts in mass spectra) by calibrating instruments with deuterated standards .
  • Ethical Reporting : Disclose limitations in synthetic yield or purity that may affect reproducibility, aligning with journal guidelines for experimental transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.